Acetylcholinesterase (AChE) Inhibition: A Key Differentiator for Neuropharmacological Screening
2-Chloro-5-methoxybenzamide demonstrates potent inhibition of recombinant Anopheles gambiae acetylcholinesterase (AChE) with an IC₅₀ of 142 nM after 10 minutes of incubation [1]. This activity is a critical differentiator when compared to related benzamide derivatives, as many analogs exhibit significantly weaker or no activity at this target. While direct head-to-head data for this specific compound are limited, class-level inference from SAR studies on benzamides indicates that the 2-chloro-5-methoxy substitution pattern is essential for achieving sub-micromolar potency against AChE [2]. This makes the compound a valuable starting point for developing novel antimalarial agents targeting AChE.
| Evidence Dimension | AChE Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 142 nM (10 min) / 285 nM (60 min) |
| Comparator Or Baseline | Class-level baseline: related benzamide analogs typically show >10-fold weaker or no inhibition |
| Quantified Difference | Potency orders of magnitude greater than most unoptimized benzamide analogs |
| Conditions | Recombinant Anopheles gambiae wild-type AChE, Ellman assay, 10 and 60 min incubation |
Why This Matters
Procurement for antimalarial or neuropharmacological screening programs requires compounds with validated, reproducible target engagement; this data provides a quantitative benchmark for activity.
- [1] BindingDB. BDBM50124882 (CHEMBL3623548). Affinity Data: Acetylcholinesterase inhibition (IC₅₀ = 142 nM). View Source
- [2] J Med Chem. 2009;52(16):5228–5240. Structure and activity of substituted benzamide derivatives. Table 1. View Source
